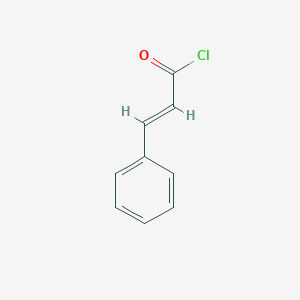

Cinnamoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenylprop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGITNXCNOTRLK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312860 | |

| Record name | trans-Cinnamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17082-09-6, 102-92-1 | |

| Record name | trans-Cinnamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17082-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoyl chloride, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Cinnamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnamoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L46S032W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cinnamoyl chloride synthesis from cinnamic acid

An In-depth Technical Guide to the Synthesis of Cinnamoyl Chloride from Cinnamic Acid

Abstract

This compound (C₉H₇ClO) is a pivotal acyl chloride intermediate, valued for its high reactivity and versatile applications in the synthesis of pharmaceuticals, fine chemicals, fragrances, and photosensitive polymers.[1] This guide provides an in-depth technical examination of the principal synthetic routes for converting trans-cinnamic acid to this compound. We will dissect the mechanistic underpinnings, provide field-tested experimental protocols, and offer critical analysis of the most prevalent chlorinating agents: thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The causality behind reagent selection, reaction optimization, and safety protocols is emphasized to equip researchers and drug development professionals with a robust and practical understanding of this fundamental organic transformation.

Introduction: The Strategic Importance of this compound

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. It elevates the reactivity of the carboxyl group, transforming the poor leaving group of a hydroxyl (-OH) into the excellent leaving group of a chloride (-Cl).[2] This activation unlocks a plethora of subsequent reactions, most notably nucleophilic acyl substitutions to form esters, amides, and anhydrides.[1]

This compound, as the activated form of cinnamic acid, is particularly valuable. Its conjugated system, comprising a phenyl group, a carbon-carbon double bond, and a carbonyl group, makes it a crucial building block for complex molecular architectures found in active pharmaceutical ingredients (APIs) and specialty materials. The successful and high-yielding synthesis of this compound is, therefore, a critical first step in many multi-step synthetic campaigns.

Core Mechanistic Principle: Activation of the Carboxyl Group

The direct substitution of the hydroxyl group of a carboxylic acid by a chloride ion is energetically unfavorable due to the poor leaving group ability of the hydroxide anion (HO⁻). The core principle behind all successful syntheses is to first convert the hydroxyl into a superior leaving group.[2] Chlorinating agents like SOCl₂, (COCl)₂, and PCl₅ achieve this by reacting with the hydroxyl group to form a highly reactive intermediate, which is then readily displaced by a chloride ion.

Method I: The Thionyl Chloride (SOCl₂) Route

The reaction of cinnamic acid with thionyl chloride is arguably the most common and practical method for laboratory and industrial-scale synthesis. Its primary advantage lies in the nature of its byproducts.[3]

Causality & Expertise: The choice of thionyl chloride is a strategic one. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[3][4] This not only simplifies the purification process but also drives the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle, often resulting in high yields.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group is transformed into an acyl chlorosulfite, an excellent leaving group.[2]

-

Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.[2][4]

-

Intermediate Formation: This forms a protonated acyl chlorosulfite intermediate after the elimination and subsequent attack of a chloride ion.[2]

-

Nucleophilic Substitution: The chloride ion, generated in the previous step, acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.[4]

-

Product Formation: The tetrahedral intermediate collapses, eliminating the stable chlorosulfite leaving group, which then decomposes into gaseous SO₂ and HCl.[4][5]

Caption: Mechanism of Acyl Chloride formation using SOCl₂.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for safety and high yield. All operations must be performed in a certified chemical fume hood.

Apparatus Setup:

-

A dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.

-

A reflux condenser fitted to the central neck.

-

A powder funnel or solids addition funnel for one side neck and a stopper for the other.

-

The top of the reflux condenser is connected via tubing to a gas trap consisting of a bubble counter (with mineral oil) and a wash bottle containing a 20% sodium hydroxide (NaOH) solution to neutralize the evolved HCl and SO₂ gases.[6]

Procedure:

-

Reagent Charging: Charge the reaction flask with freshly distilled thionyl chloride (17.8 g, 10.9 mL, 150 mmol, 1.5 equiv).[6]

-

Substrate Addition: While stirring, add trans-cinnamic acid (14.8 g, 100 mmol) in several portions through the powder funnel.[6] The mixture may become thick initially.

-

Controlled Heating: Once the addition is complete, replace the funnel with a stopper. Gently heat the reaction mixture in an oil bath to 50 °C. Vigorous gas evolution will occur. Maintain this temperature until the initial vigorous reaction subsides.[6]

-

Reaction Completion: Increase the oil bath temperature to 80 °C and maintain for an additional 2 hours to drive the reaction to completion.[6] The solution should become clear and yellowish.

-

Work-up: Allow the mixture to cool to room temperature. Replace the reflux condenser with a simple distillation apparatus. Remove the excess thionyl chloride via distillation under reduced pressure (vacuum). A cold trap (liquid nitrogen) should be used to collect the volatile SOCl₂.[6]

-

Purification: The resulting crude this compound, a yellowish solid or oil, is often of sufficient purity for subsequent reactions.[6] For higher purity, it can be purified by vacuum distillation.

-

Distillation: Fractionally distill the crude product under high vacuum (e.g., 0.1-1 hPa). The condenser should be air-cooled; gentle heating with a heat gun may be necessary to prevent the product from solidifying in the condenser.[6]

-

Recrystallization: Alternatively, the crude product can be recrystallized from petroleum ether.[1]

-

Data Presentation

| Parameter | Value | Reference |

| Typical Yield (Crude) | 81% | [6] |

| Typical Yield (Distilled) | 73% - 90% | [6][7] |

| Melting Point | 35-37 °C | [8] |

| Boiling Point | 75-80 °C @ 0.1 hPa | [6] |

| Appearance | Colorless to yellowish solid/liquid | [1][8] |

digraph "Thionyl Chloride Workflow" { graph [rankdir="TB", splines=line, nodesep=0.4]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, width=2, height=0.5]; edge [arrowhead=vee, penwidth=1.5];// Nodes start [label="Setup Apparatus\n(Flask, Condenser, Gas Trap)"]; charge_socl2 [label="Charge Thionyl Chloride"]; add_ca [label="Add Cinnamic Acid\nin portions"]; heat1 [label="Heat to 50°C\n(Vigorous Reaction)"]; heat2 [label="Heat to 80°C\n(2 hours)"]; cool [label="Cool to RT"]; remove_socl2 [label="Remove Excess SOCl₂\n(Vacuum Distillation)"]; crude [label="Crude this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Purification\n(High-Vacuum Distillation)"]; product [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Styling start [fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; charge_socl2 [fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; add_ca [fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; heat1 [fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; heat2 [fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; cool [fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; remove_socl2 [fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; purify [fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; // Edges start -> charge_socl2; charge_socl2 -> add_ca; add_ca -> heat1; heat1 -> heat2; heat2 -> cool; cool -> remove_socl2; remove_socl2 -> crude; crude -> purify; purify -> product;

}

Caption: Experimental workflow for this compound synthesis.

Method II: The Oxalyl Chloride ((COCl)₂) Route

Oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), serves as a milder and highly efficient alternative to thionyl chloride.[9]

Causality & Expertise: This method is preferred when dealing with sensitive substrates that might not tolerate the higher temperatures or harsher conditions of the SOCl₂ method. The reaction proceeds readily at room temperature. Like the thionyl chloride method, the byproducts are all gaseous (CO, CO₂, HCl), ensuring a simple workup.[9] The use of a catalyst (DMF) accelerates the reaction significantly by forming a highly electrophilic Vilsmeier reagent.

Reaction Mechanism

The reaction proceeds through the formation of a Vilsmeier intermediate, which is the true activating agent.

-

Vilsmeier Reagent Formation: Oxalyl chloride reacts with catalytic DMF to form an electrophilic iminium salt (the Vilsmeier reagent).

-

Activation: The cinnamic acid attacks the Vilsmeier reagent, forming a new intermediate.

-

Decarboxylation & Displacement: This intermediate is unstable and collapses, releasing carbon dioxide and carbon monoxide. A chloride ion then attacks the activated carbonyl carbon.

-

Product Formation: The tetrahedral intermediate expels the DMF catalyst, yielding this compound.

Sources

- 1. Cas 102-92-1,this compound | lookchem [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

- 8. Page loading... [guidechem.com]

- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]

cinnamoyl chloride chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Cinnamoyl Chloride

Authored by a Senior Application Scientist

Introduction: The Duality of this compound as a Synthetic Workhorse

This compound, systematically known as (2E)-3-phenyl-2-propenoyl chloride, is a bifunctional organic reagent of significant interest to the synthetic chemist.[1] Its molecular architecture, featuring a highly reactive acyl chloride group in conjugation with an α,β-unsaturated system and a phenyl ring, bestows upon it a rich and versatile reactivity profile. This unique combination makes it an indispensable building block in the synthesis of a wide array of valuable compounds, from active pharmaceutical ingredients (APIs) and specialty polymers to fragrances and flavors.[1] This guide provides an in-depth exploration of the core chemical properties, reactivity, and handling of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective application and characterization in a laboratory setting.

Physicochemical Properties

This compound is a white to yellowish crystalline solid at room temperature, possessing a distinct aromatic odor.[1] Its properties are summarized in the table below. A critical characteristic is its vigorous reaction with water, leading to decomposition.[1][2] This moisture sensitivity dictates stringent storage and handling conditions, typically under an inert atmosphere at refrigerated temperatures (2-8°C).[3][4]

| Property | Value | Reference(s) |

| CAS Number | 102-92-1 | [1][5] |

| Molecular Formula | C₉H₇ClO | [1][5] |

| Molecular Weight | 166.6 g/mol | [1][5] |

| Appearance | White to yellow crystalline solid | [1][6] |

| Melting Point | 35-37 °C | [1][2][5] |

| Boiling Point | 256-258 °C (at 760 mmHg) | [1][2][5] |

| Solubility | Soluble in dioxane, petroleum ether, CCl₄; Decomposes in water | [1][2] |

| Density | ~1.16 g/cm³ | [1][2] |

| Refractive Index | ~1.614 (at 42.5 °C) | [1][2] |

Spectroscopic Signature

Proper identification of this compound and its reaction products relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a very strong absorption band characteristic of the acyl chloride carbonyl (C=O) stretch, typically found at a high wavenumber (around 1760-1800 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom. Additional significant peaks correspond to the C=C double bond stretch of the alkene and the aromatic C-H and C=C stretches.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum displays characteristic signals for the vinyl protons as two doublets in the downfield region (typically >6.5 ppm), with a large coupling constant (~15 Hz) confirming the trans configuration. The aromatic protons of the phenyl group appear as a multiplet in the 7-8 ppm range.[7][8]

-

¹³C NMR: Key resonances include the carbonyl carbon at a highly deshielded position (typically >165 ppm), along with signals for the vinyl and aromatic carbons.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 166, with a characteristic M+2 peak at m/z 168 (approximately one-third the intensity) due to the ³⁷Cl isotope. Common fragmentation patterns involve the loss of Cl (m/z 131) and CO (m/z 103).[7][9][10]

Synthesis of this compound: A Standard Protocol

The most prevalent and efficient method for preparing this compound is through the reaction of trans-cinnamic acid with a suitable chlorinating agent.[11] Thionyl chloride (SOCl₂) is often the reagent of choice in a laboratory setting.

Causality of Reagent Choice

The selection of thionyl chloride is strategic. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification.[12] Alternative reagents such as oxalyl chloride, phosphorus pentachloride, or silicon tetrachloride can also be employed, each with its own advantages and byproduct considerations.[11][13]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a standard laboratory-scale synthesis.

-

Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser must be connected to a gas trap (e.g., a bubbler leading to a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.[12] The entire apparatus must be thoroughly dried to prevent hydrolysis of the reagent and product.

-

Reagent Addition: Charge the flask with trans-cinnamic acid (1.0 equivalent). In a fume hood, add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2.0 equivalents, which can also serve as the solvent.[6][12]

-

Reaction: Heat the mixture to reflux (the boiling point of SOCl₂ is ~76 °C) and maintain for 2-3 hours.[6][12] The reaction progress can be monitored by the cessation of gas evolution.

-

Workup and Purification: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure.[12] The crude this compound, a yellowish solid or oil, is often of sufficient purity for subsequent reactions.[12] For higher purity, vacuum distillation or recrystallization from a non-polar solvent like petroleum ether is effective.[1][6]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it a prime substrate for nucleophilic acyl substitution .[14][15] The conjugated system also allows for reactions at the β-carbon.

Nucleophilic Acyl Substitution Reactions

These reactions proceed via a classic two-step addition-elimination mechanism, where a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the chloride leaving group.[14]

Caption: The addition-elimination mechanism of this compound.

-

Hydrolysis: The simplest example is the reaction with water, which rapidly forms cinnamic acid and HCl.[2] This underscores the need for anhydrous conditions when handling the compound.

-

Alcoholysis (Esterification): Alcohols readily react with this compound to produce cinnamate esters, which are valuable in the fragrance and flavor industries.[16] The reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.[15]

-

Aminolysis (Amidation): Ammonia, primary amines, and secondary amines act as potent nucleophiles, attacking this compound to yield the corresponding cinnamamides.[1] These reactions are typically rapid. Two equivalents of the amine are often used—one as the nucleophile and the second to neutralize the generated HCl.[15]

-

Friedel-Crafts Acylation: In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), this compound acts as an electrophile in Friedel-Crafts acylation reactions with aromatic substrates (e.g., benzene, toluene).[17] This reaction forms an acylium ion intermediate, which then attacks the aromatic ring to produce chalcones (1,3-diaryl-2-propen-1-ones), an important class of compounds in medicinal chemistry.[18]

Caption: Simplified mechanism for Friedel-Crafts acylation.

Tandem and Conjugate Addition Reactions

The α,β-unsaturation allows for more complex transformations. For instance, reactions with certain nucleophiles can proceed via a tandem sequence. A study on the reaction with aryl amines in the presence of triethylamine demonstrated a tandem Michael addition (conjugate addition of the amine to the β-carbon) followed by an intramolecular nucleophilic acyl substitution to generate β-amino amides.[19][20] This highlights the dual reactivity of the molecule, enabling the construction of complex molecular scaffolds in a single step.

Safety, Handling, and Storage

The high reactivity of this compound necessitates rigorous safety protocols.

-

Hazards: this compound is classified as a corrosive substance.[2] It causes severe skin burns and eye damage.[21][22] Upon contact with water or moisture, it liberates toxic and corrosive hydrogen chloride gas.[2]

-

Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[23]

-

Handling: All manipulations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[23] Use dry glassware and inert atmosphere techniques (e.g., nitrogen or argon blanket) where possible to prevent decomposition.[3][24]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like bases and alcohols.[3] Refrigeration (2-8°C) is recommended for long-term stability.[1][3]

-

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open, and seek urgent medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

-

Fire Fighting: Use dry chemical powder, carbon dioxide, or foam. Do not use water , as it will react violently with the substance.

Conclusion

This compound is a powerful and versatile reagent whose utility stems from its distinct structural motifs. Its acyl chloride function provides a reliable handle for a host of nucleophilic acyl substitution reactions, while the conjugated phenyl and vinyl groups offer avenues for further functionalization and influence the molecule's overall reactivity. For the research scientist and drug development professional, a comprehensive grasp of its properties, synthetic routes, and reaction mechanisms is crucial for leveraging its full potential in the design and execution of complex synthetic pathways. Adherence to strict safety and handling protocols is paramount to ensure its safe and effective use in the laboratory.

References

-

LookChem. Cas 102-92-1, this compound. [Link]

-

Matsumoto, T. The SYnthesis of this compound. Nagano Technical College. [Link]

-

ChemBK. This compound. [Link]

-

National Center for Biotechnology Information. This compound | C9H7ClO | CID 5354261 - PubChem. [Link]

-

Jinan Future chemical Co.,Ltd. This compound CAS:102-92-1. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 102-92-1). [Link]

-

Zheng, Y., et al. Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. The Journal of Organic Chemistry. [Link]

-

PubMed. Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. [Link]

-

PrepChem.com. Preparation of cinnamyl chloride. [Link]

- Google Patents.

-

Organic Chemistry Praktikum. Reaction of cinnamic acid with thionyl chloride to this compound. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Cinnamyl chloride. [Link]

-

Kim, T-H., et al. Nucleophilic substitution reactions of cinnamoyl chlorides with anilines in acetonitrile and acetonitrilemethanol mixtures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Royal Society of Chemistry. Nucleophilic substitution reactions of cinnamoyl chlorides with anilines in acetonitrile and acetonitrile–methanol mixtures. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - this compound. [Link]

-

National Center for Biotechnology Information. Cinnamyl chloride | C9H9Cl | CID 639658 - PubChem. [Link]

-

National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]

-

Wikipedia. Thioester. [Link]

-

National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]

-

Nair, T. D. R., & Joseph, J. A Mechanistic Approach on the Solvolysis of this compound in the Presence and Absence of Mercuric Chloride Catalyst. Oriental Journal of Chemistry. [Link]

-

Chemistry LibreTexts. Addition & Elimination Reactions in Acyl Chlorides. [Link]

-

ResearchGate. Reaction of 3-aminocoumarin with this compound. [Link]

- Google Patents.

-

Bartleby. Which reagent, cinnamic acid or this compound is more reactive in the ester synthesis?. [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Scribd. The Synthesis of this compound: Tadao Matsumoto. [Link]

Sources

- 1. Cas 102-92-1,this compound | lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. This compound | 102-92-1 [chemicalbook.com]

- 7. This compound | C9H7ClO | CID 5354261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(17082-09-6) 1H NMR [m.chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

- 12. Making sure you're not a bot! [oc-praktikum.de]

- 13. CN105777531A - Method for preparing this compound from silicon tetrachloride - Google Patents [patents.google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 16. Page loading... [guidechem.com]

- 17. Friedel-Crafts Acylation [organic-chemistry.org]

- 18. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.pt [fishersci.pt]

- 22. echemi.com [echemi.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Characterization of Cinnamoyl Chloride: Melting and Boiling Point Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoyl chloride (C₉H₇ClO) is a pivotal intermediate in organic synthesis, valued for its role in the development of pharmaceuticals, fragrances, and other fine chemicals.[1][2] As an acyl chloride derived from cinnamic acid, its reactivity is central to its utility, but this same reactivity necessitates a thorough understanding of its physical properties for safe handling, effective purification, and precise reaction control. This technical guide provides an in-depth examination of the melting and boiling points of this compound. We will explore the theoretical basis for these properties, present a consolidation of reported values, and detail rigorous, field-proven protocols for their experimental determination. The methodologies described herein are designed to ensure accuracy and reproducibility, incorporating safety considerations critical for handling this corrosive and moisture-sensitive compound.

Introduction to this compound: A Versatile Synthetic Building Block

This compound, systematically named (2E)-3-phenyl-2-propenoyl chloride, is a white to yellowish crystalline solid with a distinct aromatic odor.[1][3] Its molecular structure, featuring a phenyl group conjugated with an acryloyl chloride moiety, imparts significant reactivity, making it a preferred reagent for introducing the cinnamoyl group into various molecules through reactions like esterification and amidation.[1]

The physical state of a reagent is a critical parameter in process development and scale-up. The melting point dictates storage conditions and influences how the material is charged into a reaction vessel. The boiling point is fundamental to purification strategies, particularly distillation. For a high-boiling compound like this compound, understanding its thermal stability and boiling behavior under reduced pressure is essential to prevent degradation and ensure high purity of the final product.

Core Physicochemical Properties

The physical characteristics of this compound are well-documented across various chemical literature and supplier specifications. The trans isomer is the most common form. A summary of its key properties is presented below.

Data Summary

The following table consolidates the reported physical property data for this compound from multiple authoritative sources.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₇ClO | [1][2][4] |

| Molecular Weight | 166.60 g/mol | [1][4][5] |

| Appearance | White to yellowish crystalline solid | [1][2][3] |

| Melting Point | 32 - 38 °C | [3][5][6][7][8][9] |

| Boiling Point | 256 - 258 °C (at atmospheric pressure) | [1][2][3][7][10] |

| 131 °C (at 1.47 kPa / 11 mmHg) | [6] | |

| 170 °C (at 7.7 kPa / 58 mmHg) | [11] | |

| Density | ~1.16 g/cm³ | [3][5] |

| Solubility | Decomposes in water; Soluble in dioxane, petroleum ether, CCl₄ | [1][2][3][6] |

| CAS Number | 102-92-1 (predominantly trans) | [1][3][8] |

Causality of Physical Properties

The observed melting and boiling points of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces.

-

Molecular Weight and Size: With a molecular weight of 166.60 g/mol , the molecule is sufficiently large to exhibit significant van der Waals forces, contributing to its solid state at room temperature.

-

Polarity and Dipole-Dipole Interactions: The carbonyl group (C=O) and the carbon-chlorine bond (C-Cl) in the acyl chloride functional group create a strong molecular dipole, leading to dipole-dipole attractions between molecules. These forces are stronger than van der Waals forces alone and require more thermal energy to overcome, resulting in a relatively high boiling point.

-

Molecular Structure: The planar nature of the benzene ring and the conjugated double bond allows for efficient packing in the crystal lattice. This ordered arrangement maximizes intermolecular contact and requires a specific amount of energy to disrupt, resulting in a defined melting point. Impurities disrupt this lattice, typically causing a depression and broadening of the melting point range.[12]

Experimental Protocol: Melting Point Determination

The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid. A narrow range (typically 0.5-1.0 °C) is indicative of high purity.[12]

Principle

A small, powdered sample of the solid is heated slowly and uniformly. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting point range. The capillary method using a calibrated digital melting point apparatus is the standard for accuracy and reproducibility.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: A finely powdered, dry sample ensures uniform heat transfer and packing. This compound is moisture-sensitive; exposure to atmospheric humidity can cause it to hydrolyze to cinnamic acid, which will depress and widen the melting point range.

-

Procedure: Place a small amount of this compound on a dry watch glass. If it is in large crystals, gently crush it into a fine powder using a spatula. All sample handling should be performed rapidly in a low-humidity environment or a glove box.

-

-

Capillary Tube Loading:

-

Rationale: Proper loading ensures a clear observation of the melting process. An excessive amount of sample will lead to a broader, inaccurate melting range due to thermal gradients within the sample.

-

Procedure: Take a capillary tube (sealed at one end) and press the open end into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a sample column of 1-2 mm is achieved.[12]

-

-

Apparatus Setup and Measurement:

-

Rationale: A slow, controlled heating rate near the melting point is critical for thermal equilibrium between the sample, the heating block, and the thermometer. A rapid heating rate will cause the thermometer reading to lag behind the true sample temperature, resulting in an erroneously high and broad melting range.

-

Procedure: a. Insert the loaded capillary tube into the sample holder of the melting point apparatus. b. Set a rapid heating rate (10-15 °C/min) to approach the expected melting point (approx. 35 °C). c. When the temperature is within 10 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. d. Observe the sample closely through the magnifying lens. e. Record the temperature (T₁) at which the first drop of liquid appears. f. Continue heating at the slow rate and record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid. g. The melting point is reported as the range T₁ - T₂. h. Allow the apparatus to cool before performing a second determination with a fresh sample and a new capillary tube to ensure reproducibility.

-

Experimental Protocol: Boiling Point Determination

Given the high atmospheric boiling point of this compound (256-258 °C), determination at reduced pressure is often preferred to prevent potential thermal decomposition. However, the Thiele tube method can be used for a micro-scale determination at atmospheric pressure if necessary.

Principle (Thiele Tube Method)

A small amount of liquid is heated in a tube attached to a thermometer. An inverted capillary tube placed within the liquid acts as a manometer, trapping the substance's vapor. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed as the point where a rapid stream of bubbles ceases and the liquid is drawn back into the capillary upon cooling.[13][14]

Step-by-Step Methodology

-

Apparatus Assembly:

-

Rationale: This setup ensures uniform heating and allows for precise temperature measurement at the moment of boiling.

-

Procedure: a. Attach a small test tube (e.g., a 75x10 mm Durham tube) containing 0.5 mL of this compound to a thermometer using a rubber band or wire. The bottom of the tube should be aligned with the thermometer bulb.[13] b. Take a capillary tube sealed at one end and place it, open-end down, into the this compound in the test tube. c. Clamp the thermometer assembly in a Thiele tube filled with a high-boiling heat transfer fluid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.

-

-

Heating and Observation:

-

Rationale: Heating the side arm of the Thiele tube creates a convection current, ensuring the entire bath is heated uniformly without the need for stirring.[14] The stream of bubbles indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

Procedure: a. Gently heat the side arm of the Thiele tube with a microburner or heating mantle. b. As the temperature rises, air trapped in the capillary will expand and slowly bubble out. c. Continue to heat gently until a continuous and rapid stream of bubbles emerges from the tip of the inverted capillary tube. This indicates the temperature is just above the boiling point. d. Remove the heat source and allow the apparatus to cool slowly. e. The bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point. f. Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

-

Visualization of Experimental Workflow

The logical flow for the characterization of this compound's melting and boiling points can be visualized as follows.

Caption: Workflow for determining the melting and boiling points of this compound.

Conclusion

The melting and boiling points are fundamental physical constants that serve as critical indicators of the identity and purity of this compound. A melting point in the range of 32-38 °C and an atmospheric boiling point of 256-258 °C are characteristic of this compound. The experimental protocols detailed in this guide provide a reliable framework for verifying these properties in a laboratory setting. Adherence to these methods, particularly with respect to slow heating rates and moisture-free handling, is paramount for obtaining accurate and reproducible data. For drug development professionals and synthetic chemists, this information is indispensable for ensuring the quality of starting materials, controlling reaction conditions, and designing effective purification processes.

References

-

LookChem. Cas 102-92-1,this compound. [Link]

-

Jinan Future chemical Co.,Ltd. This compound CAS:102-92-1. [Link]

-

ChemBK. This compound. [Link]

-

Molbase. 102-92-1 this compound C9H7ClO, Formula,NMR,Boiling Point,Density,Flash Point. [Link]

-

National Center for Biotechnology Information. This compound | C9H7ClO | CID 5354261 - PubChem. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 102-92-1). [Link]

-

University of Alberta. Melting point determination. [Link]

-

Al-Mustaqbal University College. experiment (1) determination of melting points. [Link]

-

vikascollege.com. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

vijaynazare.weebly.com. Determination of Boiling Point (B.P):. [Link]

Sources

- 1. Cas 102-92-1,this compound | lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 102-92-1 [m.chemicalbook.com]

- 4. This compound | C9H7ClO | CID 5354261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound for synthesis 17082-09-6 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. parchem.com [parchem.com]

- 9. 110391000 [thermofisher.com]

- 10. jnfuturechemical.com [jnfuturechemical.com]

- 11. 17082-09-6・this compound・039-10262・033-10265[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the Solubility of Cinnamoyl Chloride in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of cinnamoyl chloride in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this compound as a key reagent. This document delves into the theoretical underpinnings of its solubility, presents a compilation of known solubility data, and offers a detailed, field-proven protocol for the experimental determination of its solubility, with a strong emphasis on addressing the compound's inherent reactivity.

Introduction: Understanding the Physicochemical Profile of this compound

This compound ((2E)-3-phenylprop-2-enoyl chloride) is a versatile bifunctional molecule, featuring an electrophilic acyl chloride group and an α,β-unsaturated carbonyl system.[1] This structure dictates its utility in a wide array of chemical transformations, including esterification, amidation, and Friedel-Crafts reactions.[2][3] However, these same reactive centers are the primary determinants of its solubility and stability in different solvent environments.

A foundational understanding of its physical properties is crucial. This compound is typically a white to yellowish crystalline solid with a melting point in the range of 35-37 °C.[4][5] Its molecular structure, combining a nonpolar phenyl group and a polar acyl chloride moiety, results in a moderate overall polarity. This duality is key to predicting its solubility behavior.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are paramount:

-

Van der Waals Forces: The phenyl group and the hydrocarbon backbone of the cinnamoyl moiety contribute to London dispersion forces, favoring solubility in nonpolar solvents.

-

Dipole-Dipole Interactions: The highly polar carbonyl (C=O) and C-Cl bonds in the acyl chloride group allow for strong dipole-dipole interactions with polar aprotic solvents.

The interplay of these forces determines the extent to which the energy required to break the solute's crystal lattice and the solvent's intermolecular attractions is compensated by the energy released upon the formation of new solute-solvent interactions.

The Critical Role of Solvent Reactivity

A significant factor complicating the solubility of this compound is its high reactivity, particularly towards nucleophilic solvents. As an acyl chloride, it readily undergoes nucleophilic acyl substitution. This is not a simple dissolution process but a chemical transformation.

-

Protic Solvents (e.g., Alcohols, Water): These solvents are generally unsuitable for dissolving this compound for applications where the integrity of the acyl chloride is required. They act as nucleophiles, leading to rapid solvolysis to form the corresponding ester or carboxylic acid.[6][7] this compound is reported to decompose in water.[2][8][9]

-

Aprotic Solvents: These are the solvents of choice for most applications. However, even some aprotic solvents can pose stability challenges over time, especially if they contain impurities like water.

The following diagram illustrates the molecular structure of this compound, highlighting its key functional groups that influence its solubility and reactivity.

Caption: Molecular structure of this compound.

Solubility Data of this compound

The available literature provides a mix of qualitative and semi-quantitative solubility data for this compound. It is crucial to interpret this data with the understanding that for reactive solvents, "solubility" may refer to its ability to form a homogeneous solution for use as a reagent, rather than true, stable physical solubility.

| Solvent Class | Solvent Name | Solubility | Remarks & Citations |

| Ethers | Diethyl Ether | Soluble | Generally used as a reaction solvent.[6] |

| 1,4-Dioxane | 0.1 g/mL (clear solution) | Quantitative data available.[2][4][6][8][9][10] | |

| Halogenated | Chloroform | Soluble | Mentioned as a suitable solvent.[11] |

| Dichloromethane (DCM) | Soluble | Frequently used as a reaction solvent. | |

| Carbon Tetrachloride | Soluble | Mentioned in older literature.[8] | |

| Aromatic | Toluene | Soluble | Mentioned as a suitable solvent. |

| Esters | Ethyl Acetate | Soluble | Generally considered a compatible solvent.[8] |

| Ketones | Acetone | Soluble | Used as a solvent for solvolysis studies, indicating reactivity.[12] |

| Nitriles | Acetonitrile | Soluble | Used as a solvent for solvolysis and aminolysis studies, indicating reactivity.[7] |

| Amides | Dimethylformamide (DMF) | Soluble | Often used in syntheses involving acyl chlorides, but can react under certain conditions. |

| Hydrocarbons | Petroleum Ether | Very Soluble | Purification via recrystallization is mentioned.[5][8] |

| Hexane | Likely Soluble | Expected based on solubility in petroleum ether. | |

| Protic Solvents | Ethanol | Reacts | Undergoes esterification.[6] |

| Water | Decomposes | Reacts to form cinnamic acid.[2][8][9] |

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, a standardized method for determining its solubility must be approached with caution. The following protocol is adapted from the principles of the OECD Guideline 105 (Flask Method) and incorporates modifications essential for handling a reactive acyl chloride.[13][14][15]

Principle

The method involves preparing a saturated solution of this compound in the test solvent at a constant temperature. The concentration of this compound in the supernatant is then determined analytically. The key is to minimize the contact time and strictly control for moisture to prevent degradation of the solute.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the step-by-step process for the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

Detailed Step-by-Step Methodology

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the anhydrous solvent to be tested. These will be used to generate a calibration curve.

-

Sample Preparation: To a glass vial, add a known volume of the anhydrous solvent (e.g., 5 mL). Add an excess amount of this compound (e.g., 1 g) to the solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Shake the mixture for a predetermined, minimal time sufficient to reach equilibrium without significant degradation (e.g., 1-2 hours). A preliminary time-course study may be necessary to determine the optimal equilibration time.

-

Phase Separation: Remove the vial from the shaker and allow the undissolved solid to settle for a short period (e.g., 15-30 minutes) at the same constant temperature.

-

Sampling and Filtration: Carefully draw a sample of the supernatant using a syringe, avoiding any solid particles. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, dry vial. This step must be performed quickly to minimize temperature changes.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the anhydrous solvent to bring the concentration within the range of the calibration curve.

-

Analytical Determination: Analyze the diluted sample using a validated HPLC or GC method. The choice of method will depend on the solvent and the stability of this compound under the analytical conditions.

-

Calculation: Using the concentration determined from the calibration curve, calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

Causality and Self-Validation

-

Why Anhydrous Solvents? The use of anhydrous solvents is critical to prevent the hydrolysis of this compound to cinnamic acid, which would lead to an inaccurate (underestimated) solubility measurement.

-

Why a Short Equilibration Time? Unlike stable, non-reactive compounds, prolonged exposure to the solvent, even an aprotic one, could lead to slow degradation. The goal is to reach physical saturation before significant chemical reaction occurs.

-

Why PTFE Filters? Polytetrafluoroethylene (PTFE) is a highly inert material, ensuring that the filter does not react with the this compound or introduce extractables into the sample.

-

Why a Calibration Curve? A multi-point calibration curve ensures the accuracy and linearity of the analytical method over the concentration range of interest, providing a self-validating system for the concentration measurement.

Conclusion: A Practical Approach to a Reactive System

The solubility of this compound in organic solvents is a complex interplay of its molecular structure and its inherent reactivity. While it is generally soluble in a range of aprotic solvents, from nonpolar hydrocarbons to polar ethers and halogenated solvents, its propensity to react with nucleophiles necessitates careful solvent selection and handling. For applications requiring the intact acyl chloride, anhydrous aprotic solvents are mandatory.

Due to the scarcity of quantitative solubility data in the literature, experimental determination is often required. The protocol provided in this guide offers a robust and scientifically sound methodology for obtaining reliable solubility data for this reactive compound. By understanding the underlying principles and adhering to the detailed experimental procedures, researchers can confidently assess the solubility of this compound in their specific solvent systems, enabling the successful design and execution of their synthetic and developmental endeavors.

References

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Zheng, Y., Li, J., Qi, C., Wu, W., & Jiang, H. (2024). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. The Journal of Organic Chemistry. [Link]

-

Zheng, Y., Li, J., Qi, C., Wu, W., & Jiang, H. (2024). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. PubMed. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Scymaris. Water Solubility. [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Situ Biosciences. OECD 105 – Water Solubility. [Link]

-

ChemBK. This compound. [Link]

-

LookChem. Cas 102-92-1,this compound. [Link]

-

Wikipedia. Thioester. [Link]

-

Neelakumari, S., & Raveendran, G. (2013). A Mechanistic Approach on the Solvolysis of this compound in the Presence and Absence of Mercuric Chloride Catalyst. Oriental Journal of Chemistry. [Link]

- Google Patents.

-

ResearchGate. Reaction of 3-aminocoumarin with this compound. [Link]

-

Oda, K. (1966). The SYnthesis of this compound. Nagano Kōgyō Kōtō Senmon Gakkō kiyō. [Link]

-

NOP. (2013). Reaction of cinnamic acid with thionyl chloride to this compound. [Link]

-

Jinan Future chemical Co.,Ltd. This compound CAS:102-92-1. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 102-92-1). [Link]

-

PubChem. This compound | C9H7ClO | CID 5354261. [Link]

Sources

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. Cas 102-92-1,this compound | lookchem [lookchem.com]

- 3. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

- 4. This compound CAS#: 102-92-1 [m.chemicalbook.com]

- 5. This compound | 102-92-1 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. A Mechanistic Approach on the Solvolysis of this compound in the Presence and Absence of Mercuric Chloride Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 8. chembk.com [chembk.com]

- 9. jnfuturechemical.com [jnfuturechemical.com]

- 10. This compound CAS#: 17082-09-6 [chemicalbook.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. Page loading... [guidechem.com]

- 13. oecd.org [oecd.org]

- 14. Water Solubility | Scymaris [scymaris.com]

- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

A Spectroscopic Guide to Cinnamoyl Chloride: From Data Acquisition to Structural Elucidation

Introduction: The Molecular Portrait of a Versatile Reagent

Cinnamoyl chloride, with its characteristic aromatic and reactive acyl chloride functionalities, is a cornerstone reagent in organic synthesis, finding applications in the pharmaceutical and fragrance industries.[1] Its utility in creating complex molecules necessitates a profound understanding of its structural integrity and purity. This technical guide provides an in-depth analysis of the spectral data of trans-cinnamoyl chloride, offering researchers and drug development professionals a comprehensive resource for its characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the scientific rationale behind the spectral interpretations and the experimental methodologies.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule, revealing their chemical environment, connectivity, and stereochemistry. For this compound, the ¹H NMR spectrum is a definitive fingerprint of its structure.

¹H NMR Spectral Data Summary

The following table summarizes the typical ¹H NMR spectral data for trans--cinnamoyl chloride, acquired in deuterated chloroform (CDCl₃) as the solvent.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 (Olefinic) | ~ 7.82 | Doublet (d) | ~ 15.7 |

| H-2, H-6 (Aromatic) | ~ 7.78 - 7.24 | Multiplet (m) | - |

| H-3, H-4, H-5 (Aromatic) | ~ 7.78 - 7.24 | Multiplet (m) | - |

| H-8 (Olefinic) | ~ 6.64 | Doublet (d) | ~ 15.7 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Expert Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is rich with information that confirms its structure.[2][3][4]

-

The Aromatic Region (δ 7.24-7.78 ppm): The multiplet in this region corresponds to the five protons of the phenyl group. The protons closer to the electron-withdrawing acryloyl group (H-2 and H-6) are expected to be deshielded and resonate at the downfield end of this range, while the H-3, H-4, and H-5 protons will be found more upfield.

-

The Olefinic Protons (δ 6.64 and 7.82 ppm): The two doublets in the olefinic region are characteristic of the vinyl protons. The large coupling constant of approximately 15.7 Hz is a definitive indicator of a trans configuration of the double bond. The downfield shift of H-7 (δ ~7.82 ppm) is attributed to its proximity to the deshielding carbonyl group of the acyl chloride. H-8 (δ ~6.64 ppm), being further from the carbonyl, resonates at a higher field.

The causality behind these shifts lies in the electronic environment of each proton. The electronegative oxygen and chlorine atoms of the acyl chloride group, along with the aromatic ring, create distinct magnetic environments that are reflected in the chemical shifts.

Visualizing ¹H NMR Assignments

Caption: Correlation of this compound carbons to ¹³C NMR chemical shift regions.

Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in ~0.6 mL of CDCl₃) due to the lower natural abundance of ¹³C. [5]2. Instrument Setup:

-

Follow the same locking and shimming procedure as for ¹H NMR.

-

-

Data Acquisition:

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

-

Employ broadband proton decoupling to simplify the spectrum to singlets.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (this can range from several hundred to several thousand scans).

-

A relaxation delay is crucial for quantitative analysis, though often shortened in routine spectra.

-

-

Data Processing:

-

Similar to ¹H NMR, perform Fourier transformation, phasing, and referencing (TMS at 0.00 ppm).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectral Data Summary

The following table highlights the key IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3060 | C-H stretch | Aromatic & Vinylic |

| ~ 1765 | C=O stretch | Acyl Chloride |

| ~ 1620 | C=C stretch | Alkene |

| ~ 1575, 1495 | C=C stretch | Aromatic Ring |

| ~ 975 | C-H bend | trans-Alkene |

| ~ 760, 690 | C-H bend | Monosubstituted Benzene |

Expert Interpretation of the IR Spectrum

The IR spectrum of this compound provides clear evidence for its key functional groups.

-

C=O Stretch (~1765 cm⁻¹): The strong absorption at a high wavenumber is highly characteristic of the carbonyl group in an acyl chloride. [6]The electronegativity of the chlorine atom increases the frequency of the C=O stretch compared to ketones or esters.

-

C=C Stretches (~1620, 1575, 1495 cm⁻¹): The absorption around 1620 cm⁻¹ is due to the stretching of the carbon-carbon double bond of the alkene. The bands at approximately 1575 and 1495 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.

-

trans-Alkene C-H Bend (~975 cm⁻¹): The strong absorption around 975 cm⁻¹ is a hallmark of the out-of-plane bending of the C-H bonds on a trans-disubstituted alkene, corroborating the stereochemistry determined by ¹H NMR.

-

Aromatic C-H Bends (~760, 690 cm⁻¹): These strong absorptions are characteristic of the out-of-plane C-H bending vibrations of a monosubstituted benzene ring.

Protocol for Liquid Sample FT-IR Analysis (ATR Method)

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small drop of liquid this compound onto the ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) to prevent cross-contamination. [7]

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

Mass Spectrometry Data Summary (Electron Ionization)

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 166/168 | [C₉H₇ClO]⁺ | Molecular Ion (M⁺) |

| 131 | [C₉H₇O]⁺ | M⁺ - Cl |

| 103 | [C₇H₇]⁺ | [C₉H₇O]⁺ - CO |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Expert Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that confirms its structure. [8]

-

Molecular Ion (m/z 166/168): The presence of a pair of peaks for the molecular ion, with an approximate 3:1 intensity ratio, is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). This confirms the molecular formula C₉H₇ClO.

-

Loss of Chlorine (m/z 131): The base peak at m/z 131 corresponds to the loss of a chlorine radical from the molecular ion, forming the stable cinnamoyl cation. This is a very common fragmentation pathway for acyl chlorides.

-

Loss of Carbon Monoxide (m/z 103): Subsequent loss of a neutral carbon monoxide molecule from the cinnamoyl cation results in the formation of the styryl cation at m/z 103.

-

Phenyl Cation (m/z 77): The peak at m/z 77 is characteristic of the phenyl cation, arising from further fragmentation.

Visualizing the Fragmentation Pathway

Caption: Proposed electron ionization fragmentation pathway for this compound.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

-

Ionization:

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

Detect the separated ions to generate the mass spectrum.

-

Conclusion: A Unified Spectroscopic Picture

The complementary nature of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and unequivocal characterization of this compound. Each technique offers a unique piece of the structural puzzle: ¹H NMR details the proton environment and stereochemistry, ¹³C NMR maps the carbon backbone, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and fragmentation pattern. By understanding and skillfully applying these analytical techniques, researchers can confidently verify the identity, purity, and structure of this vital chemical intermediate, ensuring the integrity of their synthetic endeavors.

References

-

Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved from [Link]

- Moye, A. L., & Cochran, T. A. (1971). Simplified infrared functional group correlation chart.

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

DATACC. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

- Watson, T. (2015, April 1). Understanding Electron Ionization Processes for GC–MS.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Basic NMR Concepts. (n.d.). Boston University. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

- Li, Y., et al. (2022).

-

13-C NMR Protocol for beginners AV-400. (n.d.). University of Rochester. Retrieved from [Link]

- Martin, G. E., & Williams, A. J. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry.

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. Retrieved from [Link]

-

Electron ionization. (n.d.). In Wikipedia. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Millersville University. Retrieved from [Link]

- Masike, K., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 36.

-

1H ACQUISITION PERIOD. (n.d.). IMSERC. Retrieved from [Link]

-

SpectraBase. (n.d.). Hydrothis compound - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (n.d.). CEITEC. Retrieved from [Link]

-

Stepbystep procedure for NMR data acquisition. (n.d.). University of Maryland. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Setting up 13C CP/MAS experiments. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathway of trans-cinnamaldehyde in positive ion mode. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

- Al-Fatimi, M., et al. (2022). Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools. Molecules, 27(9), 2919.

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of CNCs, this compound, and CCNCs (A). Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

- Li, Y., et al. (2023). Identification of Differential Compositions of Aqueous Extracts of Cinnamomi Ramulus and Cinnamomi Cortex. Molecules, 28(5), 2095.

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll IR Spectral Library Collection. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 3. This compound(17082-09-6) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. This compound [webbook.nist.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Safe Handling of Cinnamoyl Chloride

Introduction: Understanding the Reagent

Cinnamoyl chloride (C₉H₇ClO), a derivative of cinnamic acid, is a valuable acylating agent in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, fine chemicals, and advanced materials.[1][2] Its utility stems from the reactive acyl chloride functional group, which readily participates in reactions such as Friedel-Crafts acylations and the formation of esters and amides.[3] However, this high reactivity is precisely what necessitates a comprehensive and rigorously enforced safety protocol. This guide provides an in-depth analysis of the hazards associated with this compound and outlines field-proven procedures for its safe handling, storage, and disposal, designed for researchers and professionals in drug development and chemical synthesis.

Section 1: Hazard Identification and Analysis

A foundational understanding of the chemical's properties is the first step in mitigating risk. This compound is a corrosive solid that demands respect and careful handling due to its multi-faceted hazard profile.[4]

Physical and Chemical Properties

The physical state of this compound can vary at ambient laboratory temperatures, existing as a white to yellow crystalline solid or a liquid, which influences handling procedures.[5][6] Its pungent odor serves as an immediate, albeit hazardous, indicator of its presence.[5]

| Property | Value | Source |

| CAS Number | 102-92-1 | [4][7] |

| Molecular Formula | C₉H₇ClO | [1][2] |

| Molecular Weight | 166.61 g/mol | [4] |

| Appearance | White to yellow crystalline solid | [5][7] |

| Melting Point | 35 - 37 °C (95 - 99 °F) | [7] |

| Boiling Point | 256 - 258 °C (493 - 496 °F) | [7] |

| Density | 1.16 g/cm³ | [4][6] |

| Flash Point | >110 °C (>230 °F) | [6][7] |

Reactivity Profile: A Moisture-Sensitive Corrosive

The primary reactivity hazard of this compound is its violent reaction with water and other protic solvents.[1] This hydrolysis is not a passive decomposition; it is a vigorous, exothermic reaction that liberates corrosive and toxic hydrogen chloride (HCl) gas.[1][4]

-

Incompatible Materials: Beyond water, this compound must be strictly segregated from:

-

Hazardous Decomposition: In the event of a fire, thermal decomposition releases highly toxic and irritating gases, including carbon oxides (CO, CO₂), hydrogen chloride gas, and potentially phosgene.[4][8][9]

Toxicological Profile: Multi-Route Hazard

Exposure to this compound can cause severe injury through multiple routes. It is classified as a corrosive substance that causes severe skin burns and serious eye damage.[4][5][11]

-

Skin and Eye Contact: As a Category 1B corrosive, direct contact causes immediate and severe burns.[4] The damage to eye tissue can be irreversible, leading to blindness.[8]

-

Inhalation: Inhalation of dusts or vapors can be fatal and causes severe chemical burns to the respiratory tract.[9][11] It is also a respiratory irritant, potentially causing significant breathing difficulties.[4][8]

-

Lachrymator: this compound is a potent lachrymator, a substance that causes an immediate and profuse flow of tears, irritation, and pain upon eye contact.[8][9][11]

-

Ingestion: If swallowed, it causes severe burns to the mouth, throat, and stomach, with a significant danger of perforation.[4][8][9] Inducing vomiting is contraindicated.[4][11]

-

Sensitization: It may cause an allergic skin reaction in susceptible individuals.[8][11]

Section 2: Risk Mitigation and Hierarchy of Controls

Effective safety management involves a multi-layered approach to risk reduction. The hierarchy of controls prioritizes the most effective measures to protect laboratory personnel.

Caption: Hierarchy of controls for mitigating risks associated with this compound.

Engineering Controls: The First Line of Defense

-